(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17942080
Molecular Formula: C34H38N2O7
Molecular Weight: 586.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H38N2O7 |
|---|---|
| Molecular Weight | 586.7 g/mol |
| IUPAC Name | 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39) |
| Standard InChI Key | DNJYPUYQFPFOKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The IUPAC name of the compound, 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid, reflects its complex structure. Key components include:
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Oxazolidine ring: A five-membered heterocycle with oxygen and nitrogen atoms, rigidifying the peptide backbone .
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Fmoc group: Protects the amine moiety during SPPS, removable under basic conditions.
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tBu-protected tyrosine: Shields the phenolic hydroxyl group, preventing undesired side reactions.
The stereochemistry at the 4th position (S-configuration) is critical for maintaining peptide conformation .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 586.7 g/mol | |
| Boiling Point (Predicted) | 718.2±60.0 °C | |
| Density (Predicted) | 1.223±0.06 g/cm³ | |
| pKa (Predicted) | 3.03±0.40 |
The compound typically presents as a white to off-white powder , with solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Synthesis and Preparation
Synthetic Routes
The synthesis involves coupling Fmoc-Tyr(tBu)-OH with a serine-derived oxazolidine carboxylate. Key steps include:
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Oxazolidine Formation: Serine reacts with acetone under acidic conditions to form the 2,2-dimethyloxazolidine ring .
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Fmoc Protection: The amine group of tyrosine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate).
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tBu Protection: The tyrosine hydroxyl group is shielded with tert-butyl bromide.
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Peptide Coupling: The oxazolidine-carboxylic acid is activated (e.g., using HBTU) and coupled to Fmoc-Tyr(tBu)-OH .
Purification and Characterization
Purification via reverse-phase HPLC ensures >95% purity . Structural confirmation employs:
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 587.3 [M+H]+.
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NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals for the Fmoc group (δ 7.2–7.8 ppm) and tBu protons (δ 1.2 ppm).
Applications in Peptide Synthesis
Overcoming Sequence-Dependent Challenges
The compound addresses two major SPPS challenges:
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Aggregation: The oxazolidine ring introduces a kink, disrupting β-sheet formation and improving solubility .
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Steric Hindrance: The dimethyl groups on the oxazolidine reduce steric clashes during coupling .
Pseudoproline Strategy
Incorporated as a dipeptide building block, the compound enables:
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Two-Residue Elongation: Extends the peptide chain by two amino acids in a single coupling step .
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TFA-Labile Cleavage: The oxazolidine ring opens during trifluoroacetic acid (TFA) treatment, regenerating serine .
Case Study: In the synthesis of amyloid-β (1–42), pseudoprolines reduced aggregation, yielding a 70% improvement in crude peptide purity .
Research Findings and Biological Significance
Mechanistic Insights
Studies demonstrate that pseudoprolines like (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid:
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Modulate Secondary Structure: Circular dichroism (CD) spectra show reduced β-sheet content in aggregation-prone sequences .
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Enhance Coupling Efficiency: Kinetic analyses reveal a 40% faster coupling rate compared to standard serine residues .
Therapeutic Peptide Synthesis
The compound has been utilized in synthesizing:
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